2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid

Catalog No.
S13587329
CAS No.
1179362-81-2
M.F
C15H10F3NO2S
M. Wt
325.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acet...

CAS Number

1179362-81-2

Product Name

2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid

IUPAC Name

2-[2-(trifluoromethyl)phenothiazin-10-yl]acetic acid

Molecular Formula

C15H10F3NO2S

Molecular Weight

325.31 g/mol

InChI

InChI=1S/C15H10F3NO2S/c16-15(17,18)9-5-6-13-11(7-9)19(8-14(20)21)10-3-1-2-4-12(10)22-13/h1-7H,8H2,(H,20,21)

InChI Key

LCOKCHAGERXEQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CC(=O)O

2-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid is a compound that belongs to the class of phenothiazines, which are characterized by a sulfur-containing heterocyclic structure. This specific compound features a trifluoromethyl group attached to the phenothiazine moiety, enhancing its chemical reactivity and biological properties. The molecular formula for this compound is C₁₄H₉F₃N₁S, and it has a molecular weight of approximately 296.29 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry .

The chemical reactivity of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The trifluoromethyl group can facilitate nucleophilic substitution reactions, allowing for further functionalization.
  • Decarboxylation: Under certain conditions, acetic acid derivatives can undergo decarboxylation, leading to the formation of more reactive species.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the phenothiazine ring .

Phenothiazines are known for their diverse biological activities, including:

  • Antipsychotic Properties: Many compounds in this class are used as antipsychotics due to their ability to antagonize dopamine receptors.
  • Antimicrobial Activity: Studies have shown that derivatives of phenothiazine exhibit antibacterial and antifungal properties.
  • Potential Anticancer Activity: Some research indicates that trifluoromethylated phenothiazines may possess anticancer properties, although further studies are needed to elucidate their mechanisms .

The synthesis of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid can be achieved through various methods:

  • Alkylation Reaction: Starting from 2-(trifluoromethyl)-10H-phenothiazine, an alkylation reaction with chloroacetic acid can yield the desired acetic acid derivative.
  • Smiles Rearrangement: This method involves rearranging the structure of existing phenothiazine derivatives to introduce the acetic acid functionality .
  • Functional Group Modification: Existing phenothiazine compounds can be modified through various functional group transformations to introduce the acetic acid moiety.

The applications of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid span several fields:

  • Pharmaceuticals: Its potential as an antipsychotic or antimicrobial agent makes it relevant in drug development.
  • Chemical Research: Used as a building block in synthesizing more complex molecules or studying structure-activity relationships.
  • Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its biological activity against pathogens .

Interaction studies involving 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid often focus on:

  • Drug-Receptor Interactions: Evaluating how this compound interacts with various receptors, particularly dopamine receptors, to assess its pharmacological potential.
  • Synergistic Effects: Investigating combinations with other drugs to enhance therapeutic efficacy or reduce side effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems and its implications for toxicity and efficacy .

Several compounds share structural similarities with 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(Trifluoromethyl)-10H-phenothiazine92-30-80.70
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one898748-27-10.70
2-Chloro-6-trifluoromethylbenzothiazole159870-86-70.65
N-Phenyl-3-(trifluoromethyl)aniline101-23-50.59
1-(10H-Phenothiazin-2-yl)ethanone6631-94-30.74

Uniqueness

The uniqueness of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid lies in its specific trifluoromethyl substitution and carboxylic acid functionality, which enhances its lipophilicity and potential biological activity compared to other similar compounds. This modification may lead to improved pharmacokinetic properties and greater efficacy in therapeutic applications .

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

325.03843422 g/mol

Monoisotopic Mass

325.03843422 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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